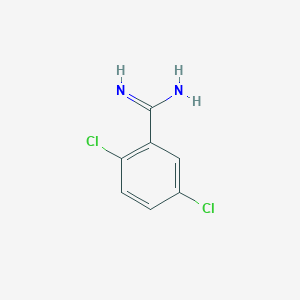

Benzenecarboximidamide, 2,5-dichloro-

Description

3,5-Dichloro-benzenecarboximidamide (CAS 188257-67-2) is a substituted benzamidine derivative with the molecular formula C₇H₆Cl₂N₂ and a molecular weight of 189.04 g/mol . Structurally, it features two chlorine atoms at the 3- and 5-positions of the benzene ring and an amidine group (-C(=NH)-NH₂) at the 1-position. This compound is part of a broader class of benzamidines, which are characterized by their amidine functional group and aromatic substituents. Benzamidines are widely studied for their biological activities, including protease inhibition and antimicrobial properties .

Properties

CAS No. |

188729-51-3 |

|---|---|

Molecular Formula |

C7H6Cl2N2 |

Molecular Weight |

189.04 g/mol |

IUPAC Name |

2,5-dichlorobenzenecarboximidamide |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |

InChI Key |

HNEUSJFTTIQVAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and yields a high purity product.

Industrial Production Methods

In industrial settings, the production of 2,5-dichlorobenzene-1-carboximidamide often involves the ammoxidation of dichlorotoluenes. This process is favored due to its cost-effectiveness and environmental friendliness. The reaction typically occurs at high temperatures and in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding nitrile or carboxylic acid derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dichlorobenzonitrile, while reduction can produce 2,5-dichlorobenzylamine.

Scientific Research Applications

2,5-Dichlorobenzene-1-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The position and type of substituents on the benzene ring significantly influence the physicochemical and biological properties of benzamidines. Below is a comparison of 3,5-dichloro-benzenecarboximidamide with key analogs:

Physicochemical Properties

- Hydrogen Bonding: The N-hydroxy derivative (CAS 22179-81-3) introduces an additional hydrogen bond donor, which may enhance binding to biological targets .

- Thermal Stability: Limited data exist, but sulfonate derivatives of dichloro-benzene analogs (e.g., 2,5-dichloro-benzene-sulphonate) show higher melting points (~201°C), suggesting stability under heat .

Biological Activity

Benzenecarboximidamide, specifically 2,5-dichloro- (also referred to as 3,5-dichloro-N-(3-cyanophenyl)benzenecarboximidamide), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for 2,5-dichloro benzenecarboximidamide is . The compound features two chlorine atoms and a cyano group attached to a phenyl ring, which contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 281.14 g/mol |

| IUPAC Name | 3,5-dichloro-N'-(3-cyanophenyl)benzenecarboximidamide |

| LogP | 4.52 |

| Topological Polar Surface Area | 49.33 Ų |

Antimicrobial Properties

Research indicates that benzenecarboximidamide derivatives exhibit antimicrobial activity . The presence of halogen atoms enhances their efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition of bacterial growth, suggesting that 2,5-dichloro- may possess similar properties .

Anticancer Activity

The compound has been explored for its anticancer potential , particularly in targeting specific cancer cell lines. Mechanistically, it may induce apoptosis through the inhibition of key enzymes involved in cell proliferation. In vitro studies revealed that benzenecarboximidamide derivatives can disrupt cellular processes in cancer cells, leading to reduced viability .

The biological activity of 2,5-dichloro benzenecarboximidamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.

- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

- Disruption of Cellular Processes : By interfering with metabolic pathways, it can lead to cell cycle arrest and programmed cell death.

Case Studies

- Antimicrobial Efficacy : A case study involving the testing of various benzenecarboximidamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that elucidated how substitutions on the phenyl ring affected antimicrobial potency.

- Cancer Cell Line Studies : In another case study focusing on breast cancer cell lines (MCF-7), treatment with 2,5-dichloro- resulted in significant reductions in cell proliferation rates compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.